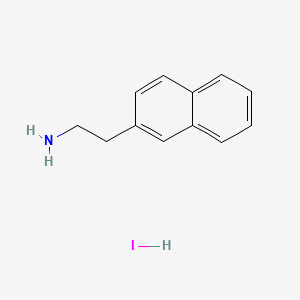
2-(Naphthalen-2-yl)ethanaminehydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yl)ethanamine hydroiodide is a chemical compound with the molecular formula C12H14IN and a molecular weight of 299.16 g/mol . It is known for its unique structure, which includes a naphthalene ring attached to an ethanamine group, and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)ethanamine hydroiodide typically involves the reaction of naphthalene-2-carbaldehyde with ethylamine, followed by the addition of hydroiodic acid to form the hydroiodide salt . The reaction conditions often include:
Naphthalene-2-carbaldehyde: This is the starting material.
Ethylamine: Reacts with naphthalene-2-carbaldehyde.
Hydroiodic Acid: Used to form the hydroiodide salt.
Industrial Production Methods
Industrial production methods for 2-(Naphthalen-2-yl)ethanamine hydroiodide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)ethanamine hydroiodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the ethanamine group.
Substitution: The naphthalene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
2-(Naphthalen-2-yl)ethanamine hydroiodide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)ethanamine hydroiodide involves its interaction with specific molecular targets and pathways. The naphthalene ring structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yl)ethanamine hydrochloride
- 2-(Naphthalen-2-yl)ethanamine sulfate
- 2-(Naphthalen-2-yl)ethanamine nitrate
Uniqueness
2-(Naphthalen-2-yl)ethanamine hydroiodide is unique due to its specific hydroiodide salt form, which can influence its solubility, reactivity, and overall chemical behavior compared to other similar compounds .
Properties
Molecular Formula |
C12H14IN |
|---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
2-naphthalen-2-ylethanamine;hydroiodide |
InChI |
InChI=1S/C12H13N.HI/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H |
InChI Key |
XMOCIPQIIGYVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCN.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


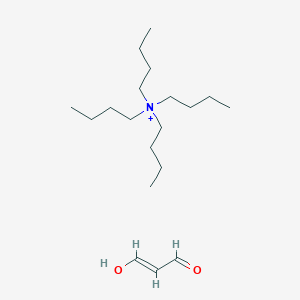


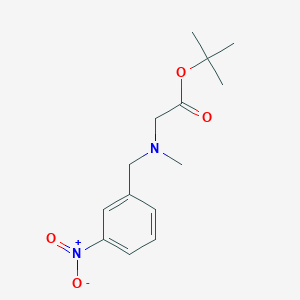
![rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride](/img/structure/B11819549.png)

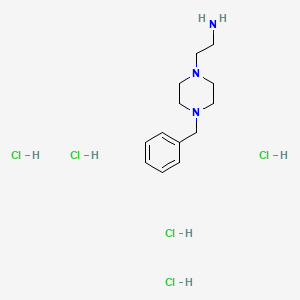


![1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one](/img/structure/B11819577.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11819588.png)
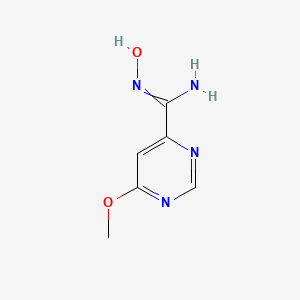
![6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine](/img/structure/B11819596.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)](/img/structure/B11819603.png)
